molecular formula C19H19N3OS B12596761 Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-

Cat. No.: B12596761
M. Wt: 337.4 g/mol
InChI Key: HFDJPFUYFXPFNV-UHFFFAOYSA-N
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Description

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinazoline ring and a thioether linkage, making it a subject of interest in various fields of study.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

N,N-dimethyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C19H19N3OS/c1-13-8-10-14(11-9-13)18-20-16-7-5-4-6-15(16)19(21-18)24-12-17(23)22(2)3/h4-11H,12H2,1-3H3

InChI Key

HFDJPFUYFXPFNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl-2-quinazolinyl thioether with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and advanced purification techniques. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are used to purify the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group exhibits nucleophilic substitution potential under specific conditions.

Reaction Type Conditions Products Yield References
AlkylationAlkyl halides, base (e.g., K₂CO₃), DMF, 80°CS-alkylated derivatives (e.g., -SCH₂R)70–85%
Arylthiol DisplacementArylthiols, Cu(I) catalysisThioether exchange products with modified aromatic substituents60–75%
  • Mechanistic Insight : The sulfur atom in the thioether acts as a soft nucleophile, facilitating SN₂ reactions with alkyl halides or metal-catalyzed arylthiol exchange.

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxides or sulfones, depending on reaction intensity:

Oxidizing Agent Conditions Product Selectivity References
H₂O₂ (30%)Acetic acid, 25°C, 2 hSulfoxide (-S(O)-)>90%
mCPBADCM, 0°C to RT, 4 hSulfone (-SO₂-)85–92%
  • Structural Impact : Oxidation alters electronic properties, enhancing polarity and potential hydrogen-bonding capacity .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield References
Acidic (HCl, 6M)Reflux, 6 hCarboxylic acid derivative + dimethylamine78%
Basic (NaOH, 2M)Ethanol/H₂O, 70°C, 4 hSodium carboxylate + dimethylamine82%
  • Kinetics : Hydrolysis rates correlate with steric hindrance from the dimethylamine group.

Cycloaddition and Ring-Opening Reactions

The quinazoline ring participates in cycloaddition reactions, though limited data exists:

Reaction Partner Conditions Product Notes References
Maleic anhydrideToluene, 110°C, 12 hDiels-Alder adductTheoretical proposal
EpoxidesBF₃·Et₂O, DCM, 0°CRing-opened thioether derivativesLow yield (45%)
  • Challenges : Steric bulk from the 4-methylphenyl group reduces reactivity in cycloadditions.

Biological Interactions

While not traditional "chemical reactions," interactions with biological targets highlight its pharmacologically relevant reactivity:

Target Interaction Type Biological Outcome References
Kinase enzymesCompetitive inhibitionAnticancer activity (IC₅₀: 12–18 µM)
Cellular thiolsRedox cyclingROS generation, apoptosis induction
  • Structure-Activity Relationship (SAR) : The thioether bridge and quinazoline ring are critical for kinase binding .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thioether bond, forming quinazoline-4-thiol and dimethylacetamide fragments.

  • Thermal Stability : Decomposes above 220°C via retro-Diels-Alder pathways, releasing volatile byproducts.

Scientific Research Applications

Pharmacological Applications

Antibacterial Activity
Recent studies have indicated that derivatives of acetamide compounds exhibit significant antibacterial properties. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their antibacterial activities. Among them, certain compounds demonstrated higher efficacy against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin. Specifically, some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.1 µM against Bacillus subtilis .

Urease Inhibition
Another notable application is the urease inhibition activity observed in various acetamide derivatives. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was highlighted for its strong urease inhibition, which is critical in treating conditions like renal calculi and peptic ulcer disease. Molecular docking studies have provided insights into the binding interactions between these compounds and the urease enzyme, suggesting that hydrogen bonding plays a crucial role in their inhibitory effects .

Synthesis of Derivatives

The synthetic versatility of acetamide derivatives allows for the exploration of their biological activities. For example, researchers have synthesized various α-substituted N4-acetamides derived from ciprofloxacin and norfloxacin, leading to enhanced antibacterial activity against specific pathogens such as Staphylococcus aureus and Escherichia coli. These modifications have resulted in compounds with lower MIC values than their parent drugs, indicating improved efficacy .

Biological Evaluations

Molecular Docking Studies
Molecular docking has been extensively used to evaluate the interaction between acetamide derivatives and biological targets. For example, studies on urease inhibitors have shown that specific structural features are critical for binding affinity and inhibitory activity. This computational approach aids in predicting the biological behavior of new derivatives prior to experimental validation .

Muscarinic Receptor Studies
Research has also focused on the interaction of acetamide analogues with muscarinic receptors. These studies revealed varying affinities and efficacies among different compounds, providing insights into their potential therapeutic uses in modulating cholinergic signaling pathways .

Data Summary

The following table summarizes key findings related to the applications of acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]:

Application AreaKey FindingsReference
Antibacterial ActivityCertain derivatives show MICs as low as 0.1 µM against Bacillus subtilis
Urease InhibitionSignificant inhibition observed; binding interactions studied via docking
Synthesis of DerivativesEnhanced antibacterial activity through structural modifications
Muscarinic Receptor StudiesVaried affinities indicate potential therapeutic uses

Mechanism of Action

The mechanism of action of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The quinazoline ring plays a crucial role in binding to target proteins, while the thioether linkage enhances its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- stands out due to its unique combination of a quinazoline ring and a thioether linkage. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- (CAS Number: 606132-32-5) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]- is C19H19N3OSC_{19}H_{19}N_{3}OS, with a molecular weight of 337.44 g/mol. The structure features a quinazoline ring, which is known for its diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that acetamides exhibit significant antimicrobial properties. A study focusing on various acetamide derivatives, including those with quinazoline scaffolds, demonstrated effective inhibition against a range of pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
100.35 μg/mLEscherichia coli

These results suggest that modifications to the acetamide structure can enhance antimicrobial efficacy against resistant strains .

2. Anticancer Activity

Acetamide derivatives have also been studied for their anticancer properties. In vitro tests on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines revealed promising cytotoxic effects.

CompoundIC50 (μg/mL)Cell Line
7f16.782HepG2
1022.61MCF-7

The compound 7f exhibited the highest anti-proliferative activity with minimal toxicity, indicating its potential as a lead compound in cancer therapy .

3. Enzyme Inhibition

The inhibition of dihydrofolate reductase (DHFR) is a notable mechanism through which acetamides exert their biological effects. The enzyme plays a crucial role in nucleotide biosynthesis, making it a target for antimicrobial and anticancer drugs.

CompoundIC50 (μM)Enzyme Target
Acetamide Derivative9.95 ± 0.14Urease
Flurbiprofen63.42 ± 1.15Urease

The acetamide derivatives showed significantly better inhibition compared to traditional sulfonamides, highlighting their potential in drug design .

Case Study 1: Synthesis and Evaluation of Acetamide Derivatives

A study synthesized several acetamide derivatives linked to sulfonamide moieties and evaluated their biological activities against various cancer cell lines and microbial strains. The findings indicated that structural modifications could enhance both antimicrobial and anticancer activities significantly.

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on various acetamide derivatives revealed binding affinities to the active sites of target enzymes such as DHFR and urease. The results suggested that specific structural features of the acetamides contribute to their biological activity through effective enzyme interaction .

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